
L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato is a complex peptide compound composed of multiple units of L-alanine and L-glutamine. This compound is known for its stability and beneficial properties in various biological and chemical applications. It is particularly noted for its role in enhancing the antioxidant system, reducing inflammation, and modulating heat shock protein responses in catabolic situations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato typically involves peptide bond formation between L-alanine and L-glutamine units. This process can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS, where automated peptide synthesizers are used to assemble the peptide chain. The process includes repeated cycles of deprotection and coupling steps, followed by purification using high-performance liquid chromatography (HPLC) to obtain the desired peptide with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato can undergo various chemical reactions, including:
Oxidation: This reaction can affect the amino acid residues, particularly methionine and cysteine, leading to the formation of sulfoxides and disulfides.
Reduction: Reduction reactions can reverse oxidation effects, restoring the original amino acid residues.
Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides, while reduction can restore the original peptide structure .
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular protection and modulation of heat shock proteins.
Medicine: Explored for its potential therapeutic effects in reducing inflammation and enhancing antioxidant defenses.
Industry: Utilized in the production of stable peptide-based formulations for pharmaceuticals and cosmetics
Wirkmechanismus
The mechanism of action of L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato involves its interaction with various molecular targets and pathways. It is known to modulate the glutamine-GSH axis and the heat shock protein (HSP) pathway, which are essential for maintaining mitochondrial metabolism and stimulus-secretion coupling. These effects contribute to the compound’s ability to protect cells from oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide composed of L-alanine and L-glutamine, known for its stability and use in cell culture media.
N-Acetylmuramyl-L-alanyl-D-isoglutamine: An adjuvant peptide used in immunological research.
Davunetide: A peptide with neuroprotective properties, composed of multiple amino acids including L-alanine and L-glutamine.
Uniqueness
L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato is unique due to its complex structure and the presence of multiple L-alanine and L-glutamine units. This complexity enhances its stability and functional properties, making it suitable for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
680997-00-6 |
|---|---|
Molekularformel |
C24H41N9O10 |
Molekulargewicht |
615.6 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H41N9O10/c1-10(25)19(37)31-13(4-7-16(26)34)22(40)29-11(2)20(38)32-14(5-8-17(27)35)23(41)30-12(3)21(39)33-15(24(42)43)6-9-18(28)36/h10-15H,4-9,25H2,1-3H3,(H2,26,34)(H2,27,35)(H2,28,36)(H,29,40)(H,30,41)(H,31,37)(H,32,38)(H,33,39)(H,42,43)/t10-,11-,12-,13-,14-,15-/m0/s1 |
InChI-Schlüssel |
JSMRGNISNCXYSD-LZXPERKUSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


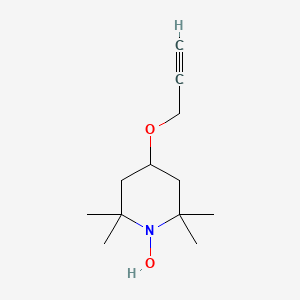
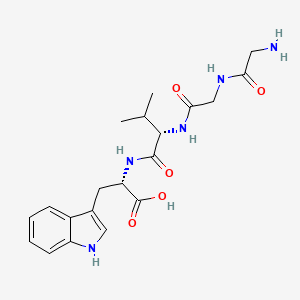
![2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride](/img/structure/B12519472.png)

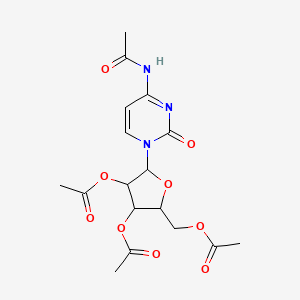
![Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate](/img/structure/B12519487.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine](/img/structure/B12519488.png)
![N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine](/img/structure/B12519503.png)
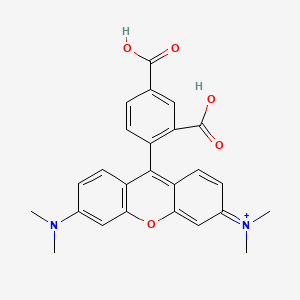
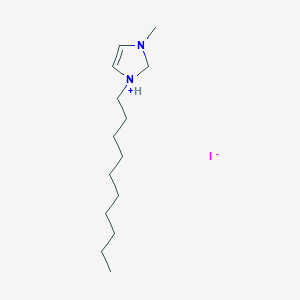

![N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12519533.png)
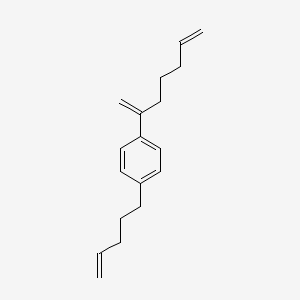
![1-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-phenoxyethan-1-one](/img/structure/B12519541.png)
